molecular formula C16H16ClN3O B15115634 2-(4-chlorophenyl)-N-[1-(pyridin-2-yl)azetidin-3-yl]acetamide

2-(4-chlorophenyl)-N-[1-(pyridin-2-yl)azetidin-3-yl]acetamide

Cat. No.: B15115634
M. Wt: 301.77 g/mol
InChI Key: HMTSOONMVBEEFJ-UHFFFAOYSA-N
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Description

2-(4-chlorophenyl)-N-[1-(pyridin-2-yl)azetidin-3-yl]acetamide is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a chlorophenyl group, a pyridinyl group, and an azetidinyl group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenyl)-N-[1-(pyridin-2-yl)azetidin-3-yl]acetamide typically involves the following steps:

    Formation of the Azetidinyl Intermediate: The azetidinyl group can be synthesized through a cyclization reaction involving appropriate starting materials such as amino acids or azetidinone derivatives.

    Coupling with Chlorophenyl and Pyridinyl Groups: The azetidinyl intermediate is then coupled with 4-chlorophenyl and pyridin-2-yl groups using reagents like coupling agents (e.g., EDC, DCC) and catalysts (e.g., palladium catalysts) under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes:

    Batch or Continuous Flow Reactors: To maintain consistent reaction conditions and scalability.

    Purification Techniques: Such as recrystallization, chromatography, and distillation to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenyl)-N-[1-(pyridin-2-yl)azetidin-3-yl]acetamide undergoes various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst like iron or aluminum chloride.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives or alkylated products.

Scientific Research Applications

2-(4-chlorophenyl)-N-[1-(pyridin-2-yl)azetidin-3-yl]acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenyl)-N-[1-(pyridin-2-yl)azetidin-3-yl]acetamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: It may interact with enzymes, receptors, or other proteins, modulating their activity.

    Pathways Involved: The compound can influence various biochemical pathways, potentially leading to therapeutic effects such as inhibition of inflammation or microbial growth.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-chlorophenyl)-1-(pyridin-4-yl)ethanone
  • 2-(4-chlorophenyl)-1-(pyridin-3-yl)ethanone
  • 1-(4-chlorophenyl)-2-(pyridin-2-yl)ethanone

Uniqueness

2-(4-chlorophenyl)-N-[1-(pyridin-2-yl)azetidin-3-yl]acetamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its azetidinyl group, in particular, provides a unique scaffold for further chemical modifications and applications.

Properties

Molecular Formula

C16H16ClN3O

Molecular Weight

301.77 g/mol

IUPAC Name

2-(4-chlorophenyl)-N-(1-pyridin-2-ylazetidin-3-yl)acetamide

InChI

InChI=1S/C16H16ClN3O/c17-13-6-4-12(5-7-13)9-16(21)19-14-10-20(11-14)15-3-1-2-8-18-15/h1-8,14H,9-11H2,(H,19,21)

InChI Key

HMTSOONMVBEEFJ-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1C2=CC=CC=N2)NC(=O)CC3=CC=C(C=C3)Cl

Origin of Product

United States

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